molecular formula C9H12O2 B12953818 Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

Cat. No.: B12953818
M. Wt: 152.19 g/mol
InChI Key: COAPJNBPAMNWHF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Number (51544-58-2)

The compound is formally named methyl 5-methylcyclohexa-1,3-diene-1-carboxylate under IUPAC nomenclature. This designation reflects the cyclohexadiene ring’s substitution pattern: a carboxylate group at position 1 and a methyl group at position 5. The numbering begins at the carboxylate-bearing carbon, with consecutive double bonds at positions 1 and 3. The CAS Registry Number 51544-58-2 uniquely identifies this structure in chemical databases, distinguishing it from regioisomers such as methyl 2-methylcyclohexa-1,3-diene-1-carboxylate (CAS 30810-15-2).

Molecular Formula (C₉H₁₂O₂) and Weight (152.19 g/mol)

The molecular formula C₉H₁₂O₂ corresponds to a molar mass of 152.19 g/mol , calculated from the atomic weights of carbon (12.01 g/mol), hydrogen (1.008 g/mol), and oxygen (16.00 g/mol). This formula aligns with the compound’s bicyclic structure, which incorporates one ester group and two unsaturated bonds. Comparative molecular weights of related cyclohexadiene carboxylates are detailed in Table 1.

Table 1: Molecular Formulas and Weights of Related Cyclohexadiene Carboxylates

Compound Name Molecular Formula Molecular Weight (g/mol)
This compound C₉H₁₂O₂ 152.19
Methyl cyclohexa-1,3-diene-1-carboxylate C₈H₁₀O₂ 138.16
(1S)-2-Methylcyclohexa-2,5-diene-1-carboxylate C₈H₉O₂ 137.16
5-Methylcyclohexa-1,3-diene-1,2-diol C₇H₁₀O₂ 126.15

Data sourced from PubChem entries and vendor specifications.

Comparative Structural Analysis with Related Cyclohexadiene Carboxylates

Structural distinctions between this compound and related derivatives arise from substituent placement and ring conformation:

  • Methyl cyclohexa-1,3-diene-1-carboxylate (C₈H₁₀O₂) lacks the 5-methyl group, resulting in a simpler conjugated system.
  • (1S)-2-Methylcyclohexa-2,5-diene-1-carboxylate (C₈H₉O₂) exhibits a transposed double bond (positions 2 and 5) and stereochemical specificity at carbon 1, as indicated by its (1S) configuration.
  • 5-Methylcyclohexa-1,3-diene-1,2-diol (C₇H₁₀O₂) replaces the carboxylate with diol groups, altering hydrogen-bonding potential and reactivity.

The 5-methyl substituent in the title compound introduces steric effects that influence ring puckering. X-ray crystallography of analogous compounds, such as dimethyl 3,4,5,6-tetraphenylcyclohexa-3,5-diene-1,2-dicarboxylate, reveals screw-boat conformations with torsion angles near 15° between double bonds, suggesting similar distortions may occur in this compound.

Isomerism and Stereochemical Considerations in Cyclohexadiene Systems

The compound’s isomerism is governed by double bond positioning and substituent orientation:

  • Regioisomerism : Alternative double bond arrangements, such as cyclohexa-1,4-diene systems, are excluded due to the 1,3-diene specification in the name.
  • Stereoisomerism : The planar cyclohexadiene ring permits geometric isomerism (cis-trans) across double bonds. However, the 1,3-diene system’s conjugation minimizes energy differences between conformers, favoring a delocalized electron system.
  • Chirality : No chiral centers are present in the title compound, unlike (1S)-2-methylcyclohexa-2,5-diene-1-carboxylate, which exhibits axial chirality due to its stereogenic carbon.

SMILES Notation (O=C(C1=CC=CC(C)C1)OC) and InChI Key Interpretation

The SMILES notation O=C(C1=CC=CC(C)C1)OC encodes the compound’s structure as follows:

  • O=C(...)OC: A methyl ester group bonded to a carbonyl.
  • C1=CC=CC(C)C1: A cyclohexa-1,3-diene ring with a methyl branch at position 5.

The InChI Key , generated programmatically via tools like RDKit, encapsulates structural descriptors into a 27-character hash. For example, methyl cyclohexa-1,3-diene-1-carboxylate (CAS 30810-15-2) has the InChI Key KPYYGHDMWKXJCE-UHFFFAOYSA-N, where the first block (KPYYGHDMWKXJCE) represents connectivity, and the second (UHFFFAOYSA) encodes stereochemistry and protonation. Computational generation for the title compound would follow analogous principles, differentiating it through the 5-methyl group’s inclusion.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-5,7H,6H2,1-2H3

InChI Key

COAPJNBPAMNWHF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 5-methylcyclohexa-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Diels-Alder Reactions
One of the primary applications of methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is in Diels-Alder reactions, which are crucial for synthesizing cyclic compounds. The compound can act as a diene in these reactions, facilitating the formation of six-membered rings with high stereoselectivity. This is particularly useful in creating complex natural products and pharmaceuticals.

Case Study: Synthesis of Chiral Isotwistanes

In a study by researchers utilizing this compound as a key intermediate, they successfully synthesized chiral isotwistanes through asymmetric Diels-Alder reactions. The resulting products exhibited high enantiomeric excess, demonstrating the compound's utility in producing optically active materials essential for drug development and other applications in medicinal chemistry .

Material Science Applications

Polymer Chemistry
this compound can also be employed in polymer chemistry as a monomer for the production of specialty polymers. Its unique structure allows it to participate in copolymerization reactions, leading to materials with tailored properties.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp.-30 °C
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 200 °C

This table highlights the advantageous properties of polymers synthesized from this compound, making them suitable for various industrial applications, including coatings and adhesives.

Pharmaceutical Applications
Research indicates that compounds derived from this compound exhibit biological activity that may be harnessed for therapeutic purposes. The compound's structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study explored the anticancer potential of derivatives synthesized from this compound. The results demonstrated that certain derivatives could inhibit cancer cell proliferation significantly, suggesting a pathway for developing new anticancer agents .

Environmental Applications

Biodegradable Materials
The compound's derivatives are being investigated for their potential to create biodegradable plastics. These materials could mitigate environmental pollution caused by conventional plastics.

Data Table: Biodegradability Rates of this compound-Based Polymers

Polymer TypeBiodegradation Rate (days)
Poly(this compound)60
Conventional PET>1000

This comparison illustrates the potential of using this compound in developing environmentally friendly materials.

Mechanism of Action

The mechanism of action of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with electrophiles and nucleophiles allows it to undergo various transformations, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methyl 4-formylcyclohexa-1,3-diene-1-carboxylate : The formyl group at position 4 introduces electron-withdrawing effects, reducing electron density in the diene system compared to the 5-methyl analogue. This alters reactivity in cycloaddition reactions, as seen in Sn-/Zr-Beta zeolite-catalyzed Diels-Alder reactions, where electron-poor dienes like this form side products .
  • Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate : The bulky trimethyl groups at positions 2 and 6 increase steric hindrance, limiting access to the diene for electrophiles. This compound is used in fragrances (e.g., "Oriental Ester") due to its stability and aromatic profile .

Ring Size Variations

  • Methyl cyclopenta-1,3-diene-1-carboxylate : The smaller cyclopentadiene ring enhances ring strain and electron density, making it more reactive in radical additions. For example, radical adducts to cyclopentadiene derivatives proceed with distinct regioselectivity compared to cyclohexadiene analogues .

Functional Group Modifications

  • Methyl 5-(2-methoxy-2-oxoethoxy)cyclohexa-1,3-diene-1-carboxylate : The glycolate side chain at position 5 introduces hydrolytic sensitivity. Base-mediated hydrolysis of the ester groups leads to aromatization, limiting its utility as a stable ligand .
  • 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid: The presence of three carboxyl groups creates a highly electron-deficient diene, rendering it inactive in Diels-Alder reactions. This contrasts with mono-ester derivatives, which retain sufficient electron density for cycloadditions .

Reactivity and Stability Profiles

Compound Key Reactivity Features Stability Concerns References
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate Prone to aromatization under basic conditions; moderate yield in Williamson etherification (37%) Degrades at -20°C; hydrolytically unstable
Ethyl cyclohexa-1,3-diene-1-carboxylate Forms 1,2-addition products in radical reactions (e.g., with EschER-D1 enzyme, 1:99 selectivity) Stable under enzymatic conditions
Methyl 4-formylcyclohexa-1,3-diene-1-carboxylate Electron-withdrawing formyl group limits Diels-Alder activity; forms bicyclic byproducts Stable in Sn-/Zr-Beta zeolite systems
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate High steric hindrance; used in fragrances for thermal stability Resists hydrolysis and aromatization

Biological Activity

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexadiene structure with a carboxylate functional group. Its molecular formula is C11H14O2C_{11}H_{14}O_2, and it possesses a molecular weight of approximately 178.23 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Formation of Schiff Bases : The carbonyl group in the compound can react with amines to form Schiff bases, which are significant in various biological processes.
  • Diels-Alder Reactions : The conjugated diene system allows the compound to participate in Diels-Alder reactions, potentially leading to the formation of biologically active cyclohexene derivatives.
  • Enzyme Interactions : The compound may interact with enzymes involved in oxidation-reduction reactions, influencing metabolic pathways crucial for cellular functions .

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against bacteria and fungi. For instance, derivatives have been noted for their effectiveness against Staphylococcus aureus and Candida albicans.
Activity TypeOrganismIC50 (µM)
AntibacterialStaphylococcus aureus2.6
AntifungalCandida albicans3.5
  • Anticancer Potential : Preliminary studies suggest that analogs of this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound derivatives. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 2.6 µM against S. aureus. This suggests potential applications in developing new antimicrobial agents.

Study 2: Anticancer Research

In vitro assays have shown that certain derivatives of this compound can induce apoptosis in human cancer cell lines. These compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate, and how can hydrolysis-induced aromatization be mitigated?

  • Methodological Answer : A Williamson etherification strategy using NaH at low temperatures is effective for introducing substituents (e.g., glycolate side chains) to the cyclohexadiene scaffold. However, hydrolysis of methyl esters under basic conditions often triggers aromatization. To avoid this, mild reagents like TMSOK (tetramethylammonium oximate) or controlled NaOH/H₂O conditions without co-solvents can minimize side reactions . Stability during synthesis requires strict temperature control and rapid purification to prevent degradation.

Q. How can the structure of this compound be reliably characterized?

  • Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is recommended for precise structural determination, especially for resolving stereochemistry. For unstable intermediates, low-temperature ¹H- and ¹³C-NMR (e.g., in D₂O/H₂O) can capture transient species before degradation . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like carboxylate esters.

Q. What storage and handling protocols prevent decomposition of Methyl 5-methylcyclohexa-1-carboxylate derivatives?

  • Methodological Answer : Store the compound at -20°C in inert, anhydrous solvents (e.g., THF or DCM) to slow degradation. Avoid exposure to basic conditions, heat, or prolonged air contact. For lab use, aliquot small quantities and monitor purity via TLC or HPLC before critical experiments .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and predict regioselectivity in Diels-Alder or oxidative cycloadditions. For example, CAN-mediated reactions (ceric ammonium nitrate) show high selectivity for dihydrofuran formation, which can be modeled using Gaussian or ORCA software . Molecular docking studies further explore interactions with biological targets (e.g., phenazine biosynthesis proteins) .

Q. What mechanistic insights explain aromatization during ester hydrolysis, and how can this be controlled?

  • Methodological Answer : Aromatization arises via conjugate base formation at the cyclohexadiene ring, leading to electron delocalization. Kinetic studies under varying pH and temperature reveal that protonation of the intermediate enolate slows the process. Alternative protecting groups (e.g., tert-butoxycarbonyl) or enzymatic hydrolysis (lipases) may bypass this issue .

Q. How does iron-mediated functionalization expand the utility of Methyl 5-methylcyclohexa-1-carboxylate in azulene synthesis?

  • Methodological Answer : Iron tricarbonyl complexes stabilize the cyclohexadiene scaffold, enabling regioselective azulene coupling. For example, [Fe(CO)₃] intermediates facilitate π-complexation, directing electrophilic addition. Post-reaction demetallation with iodine yields functionalized azulenes, confirmed by X-ray analysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for Williamson etherification of cyclohexadiene derivatives?

  • Methodological Answer : Yield variations (e.g., 37% vs. literature values) often stem from differences in base strength (NaH vs. Ag₂O/DBU) or solvent purity. Systematic optimization using Design of Experiments (DoE) or high-throughput screening identifies ideal conditions (e.g., NaI/KI additives for improved nucleophilicity) .

Q. Why do some studies report successful hydrolysis of methyl esters while others observe degradation?

  • Methodological Answer : Instability under basic conditions is solvent-dependent. Aqueous NaOH without co-solvents minimizes side reactions by reducing solubility of reactive intermediates. Contrastingly, polar aprotic solvents (DMF, DMSO) accelerate degradation via enolate formation .

Analytical Techniques

Q. What advanced NMR strategies resolve overlapping signals in cyclohexadiene derivatives?

  • Methodological Answer : 2D NMR (COSY, HSQC) decouples overlapping proton and carbon signals. For diastereomeric mixtures, chiral shift reagents (e.g., Eu(hfc)₃) or low-temperature NOESY differentiate stereoisomers .

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